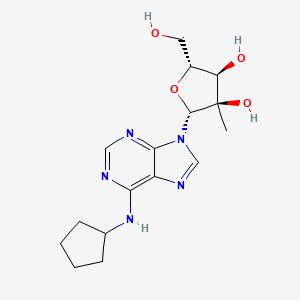

(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Description

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-16(24)12(23)10(6-22)25-15(16)21-8-19-11-13(17-7-18-14(11)21)20-9-4-2-3-5-9/h7-10,12,15,22-24H,2-6H2,1H3,(H,17,18,20)/t10-,12-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOLJUDYJILMMW-QTDMDRALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433207 | |

| Record name | (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205171-06-8 | |

| Record name | N-Cyclopentyl-2′-C-methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205171-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol represents a novel class of purine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopentylamine and various hydroxymethyl tetrahydrofuran derivatives. The structural framework combines elements of purine chemistry with a tetrahydrofuran sugar mimic, which may enhance its bioavailability and biological activity.

Antiviral and Anticancer Properties

Research indicates that purine derivatives, including the target compound, exhibit significant antiviral and anticancer properties. A study on nucleoside analogues demonstrated that compounds with similar structures displayed cytostatic effects against various cancer cell lines, particularly leukemia and prostate carcinoma . Although specific antiviral activity was not consistently observed, the cytotoxic effects suggest potential for further development as chemotherapeutic agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : Similar purine derivatives have been shown to inhibit key enzymes involved in nucleotide metabolism, thus disrupting cellular proliferation.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as NF-κB and TLR4/MyD88 pathways, which are critical in inflammatory responses and cancer progression .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Inflammatory Response : A recent study highlighted that a structurally related purine derivative significantly inhibited nitric oxide production in LPS-induced macrophages. The compound reduced pro-inflammatory cytokines (IL-6, TNF-α) and disrupted TLR4/MyD88 interactions . This suggests that the target compound may also exhibit anti-inflammatory properties.

- Cytotoxicity Assessment : In vitro studies demonstrated that related tetrahydrofuran nucleosides exhibited cytotoxic effects against various tumor cell lines. These findings support the hypothesis that the target compound could possess similar properties .

Data Table: Biological Activity Summary

Scientific Research Applications

Adenosine Receptor Agonism

Compound A is recognized as a selective agonist for adenosine receptors, particularly the A1 receptor subtype. This selectivity is crucial for developing therapeutic agents aimed at treating conditions such as:

- Elevated Intraocular Pressure : The compound has been investigated for its efficacy in glaucoma treatment by lowering intraocular pressure through adenosine receptor modulation .

- Cardiovascular Disorders : Its role as an A1 receptor agonist suggests potential applications in managing heart rate and myocardial oxygen consumption .

Anticancer Properties

Recent studies indicate that compounds with similar structures may exhibit anticancer activities by modulating cellular signaling pathways involved in tumor growth and metastasis. Research is ongoing to explore the specific effects of Compound A on cancer cell lines .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that the structural characteristics of Compound A influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing dosage forms and delivery systems .

Enzyme Interaction Studies

Compound A's interaction with various enzymes involved in nucleotide metabolism has been a focus of biochemical research. These studies help clarify its mechanism of action at the molecular level and its potential as a tool for investigating enzyme kinetics .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of Compound A to adenosine receptors and other relevant targets. This computational approach aids in rational drug design by identifying promising analogs for further synthesis and testing .

Case Study: Treatment of Glaucoma

A clinical trial investigated the efficacy of a formulation containing Compound A in patients with open-angle glaucoma. Results indicated a statistically significant reduction in intraocular pressure compared to placebo controls, supporting its use as a therapeutic agent in ocular hypertension management .

Case Study: Anticancer Activity

In vitro studies demonstrated that Compound A inhibits the proliferation of specific cancer cell lines through apoptosis induction. Further investigations are warranted to explore its mechanisms and potential combinations with existing chemotherapeutics.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

*Calculated based on molecular formula.

Key Research Findings

Cyclopentylamino Substitution: Compounds with N6-cyclopentyl groups (e.g., DPCPX, an A1 antagonist) show high receptor selectivity due to steric complementarity with the A1 binding pocket . The target compound’s cyclopentylamino group may confer similar selectivity but requires empirical validation.

THF Methylation: The 3-methyl group on the THF ring is rare among nucleosides. Methylation at C2' or C3' in other analogs (e.g., 2'-methyladenosine) improves resistance to enzymatic degradation but may reduce water solubility .

Biological Activity: YZG-330 (N6-(R)-1-phenylpropyl) reduces body temperature in mice via central A1 receptors, highlighting the role of bulky N6 substituents in crossing the blood-brain barrier . N6-methyladenosine (m6A) lacks receptor activity but is critical for epigenetic regulation, underscoring the functional divergence imparted by N6 modifications .

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound generally follows nucleoside chemistry principles, involving:

- Construction of the purine base with a cyclopentylamino substitution at the 6-position.

- Assembly of the sugar moiety as a tetrahydrofuran ring with specific stereochemistry (2R,3R,4R,5R).

- Introduction of a methyl group at the 3-position of the sugar ring.

- Attachment of the purine base to the sugar via a glycosidic bond at the 9-position of the purine.

- Installation of hydroxymethyl and diol functionalities on the sugar ring.

This synthesis demands precise stereochemical control and protection/deprotection steps to achieve the desired stereoisomers.

Detailed Preparation Methods

Preparation of the Purine Base with Cyclopentylamino Substitution

- The purine base is modified at the 6-position by substitution with a cyclopentylamino group.

- This is typically achieved by nucleophilic aromatic substitution on a 6-chloropurine derivative using cyclopentylamine under controlled conditions.

- The reaction is performed in polar aprotic solvents such as DMF or DMSO at elevated temperatures to facilitate substitution.

Synthesis of the Sugar Moiety

- The sugar component is synthesized as a tetrahydrofuran ring with defined stereochemistry (2R,3R,4R,5R).

- The 3-position methyl group is introduced via stereoselective alkylation or by starting from a chiral pool sugar precursor already bearing the methyl substituent.

- Protection of hydroxyl groups is essential during intermediate steps to prevent side reactions.

- Common protecting groups include silyl ethers or acyl groups, which are later removed under mild conditions.

Glycosylation Step

- The key step is the coupling of the purine base with the sugar moiety to form the nucleoside.

- This is commonly done via a Vorbrüggen glycosylation, where a silylated purine base is reacted with a sugar derivative bearing a good leaving group (e.g., acetate or trichloroacetimidate) at the anomeric position.

- Lewis acids such as trimethylsilyl triflate (TMSOTf) catalyze the reaction.

- The reaction conditions are optimized to favor the β-anomer with the correct stereochemistry at the glycosidic bond.

Deprotection and Final Functionalization

- After glycosylation, protecting groups are removed using appropriate reagents (e.g., fluoride ions for silyl ethers, mild acid/base for acyl groups).

- The hydroxymethyl group at the 5-position and the diol at the 3,4-positions are revealed.

- Purification is carried out by chromatographic techniques to isolate the pure stereoisomer.

Research Findings and Optimization Data

While explicit experimental data for this compound's synthesis is limited in publicly available literature, patent documents and chemical suppliers provide insights into purity and yield considerations:

| Step | Key Reagents/Conditions | Notes/Optimization |

|---|---|---|

| Purine substitution | 6-chloropurine + cyclopentylamine; DMF, 80-100°C | High selectivity for 6-position substitution |

| Sugar synthesis | Chiral sugar precursors; stereoselective methylation | Protecting groups critical for stereocontrol |

| Glycosylation | Silylated purine + sugar acetate; TMSOTf catalyst; low temp (-20 to 0°C) | Optimized to favor β-anomer formation |

| Deprotection | TBAF (for silyl), mild acid/base | Avoids degradation of sensitive groups |

| Purification | Silica gel chromatography or HPLC | Achieves >95% purity as per supplier data |

- Purity levels of >95% have been reported by chemical suppliers, indicating effective synthesis and purification protocols.

- The stereochemical integrity is maintained throughout the synthesis by careful choice of reagents and conditions.

- The compound's molecular weight is 349.38 g/mol, consistent with the expected structure.

Additional Notes from Patent Literature

- Some patents describe the preparation of related nucleoside analogs with azolopyrimidine heterocyclic compounds, which share similar synthetic challenges and methodologies.

- Preparation of pharmaceutically acceptable salts (e.g., sodium, potassium salts) can be achieved by treatment with alkali metal hydroxides, which may be relevant for formulation rather than initial synthesis.

- No direct synthesis route for this exact compound was found in the patents, but the described methods for similar nucleoside analogs provide a reliable framework.

Summary Table of Preparation Steps

| Preparation Stage | Description | Typical Reagents/Conditions |

|---|---|---|

| 1. Purine Base Substitution | Nucleophilic substitution of 6-chloropurine with cyclopentylamine | Cyclopentylamine, DMF, 80-100°C |

| 2. Sugar Moiety Synthesis | Chiral sugar with 3-methyl group, protected hydroxyls | Chiral precursors, protecting groups (silyl/acyl) |

| 3. Glycosylation | Coupling of silylated purine and sugar derivative | TMSOTf catalyst, low temperature, aprotic solvent |

| 4. Deprotection | Removal of protecting groups to free hydroxyls | TBAF, mild acid/base |

| 5. Purification | Chromatographic isolation of pure stereoisomer | Silica gel chromatography, HPLC |

Q & A

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound at -10°C under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis or oxidative degradation. This aligns with protocols for structurally related purine derivatives, which exhibit sensitivity to moisture and temperature fluctuations .

Q. What safety protocols are critical during handling?

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if aerosol formation is possible .

- Ventilation: Work in a fume hood with adequate exhaust to avoid inhalation of dust or vapors .

- Decontamination: Clean spills immediately using non-combustible absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous disposal services .

Q. How should researchers verify compound identity and purity?

- Analytical Methods:

- HPLC: Use reverse-phase chromatography with UV detection (λ = 260 nm for purine absorption).

- NMR: Compare 1H/13C NMR spectra to reference data (e.g., δ ~8.19 ppm for purine protons in similar compounds) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Purity Assessment: Ensure >95% purity via HPLC and rule out stereochemical impurities (common in methyltetrahydrofuran derivatives).

- Experimental Controls: Standardize cell culture conditions (e.g., pH, serum concentration) to minimize variability in biological assays .

- Mechanistic Studies: Use isotopic labeling (e.g., 13C) to track metabolic pathways and identify off-target interactions .

Q. What strategies optimize synthetic yield of this compound?

- Key Steps:

Protection of Hydroxyl Groups: Use acetyl or benzoyl protecting groups to prevent side reactions during cyclopentylamine coupling .

Stereochemical Control: Employ chiral catalysts (e.g., Jacobsen’s catalyst) to ensure (2R,3R,4R,5R) configuration .

Purification: Utilize flash chromatography with gradients of methanol/chloroform to isolate the product .

- Yield Improvement: Optimize reaction temperature (e.g., 0–4°C for amine coupling) and monitor progress via TLC .

Q. How does the cyclopentylamino substituent influence pharmacokinetic properties?

- Lipophilicity: The cyclopentyl group increases logP compared to unmodified purines, enhancing membrane permeability (measure via octanol-water partition assays) .

- Metabolic Stability: Assess hepatic microsomal stability using LC-MS/MS to identify oxidative metabolites (e.g., CYP450-mediated N-dealkylation) .

Q. What are the implications of regulatory classifications for laboratory use?

- OSHA Compliance: Classified as acutely toxic (oral, dermal) and a respiratory irritant. Maintain exposure levels below 0.1 mg/m³ .

- Waste Disposal: Neutralize acidic/basic degradation products before incineration to comply with EPA guidelines .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values?

- Source Analysis: Compare cell lines used (e.g., HEK293 vs. HeLa) and assay endpoints (MTT vs. ATP luminescence).

- Solubility Factors: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity masking results .

- Statistical Validation: Apply ANOVA with post-hoc tests to assess inter-study variability .

Methodological Resources

- Synthesis Protocols: Refer to 8-Bromoadenosine synthesis in for analogous purine functionalization .

- Toxicity Profiling: Use OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) for in vivo/in vitro assessments .

- Stability Testing: Conduct accelerated thermal degradation studies (40°C/75% RH) over 30 days to model shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.